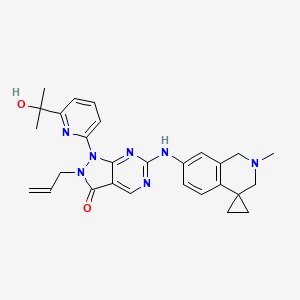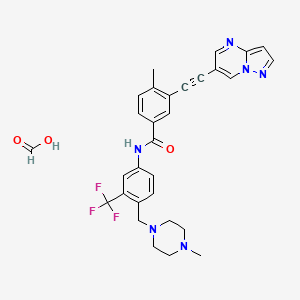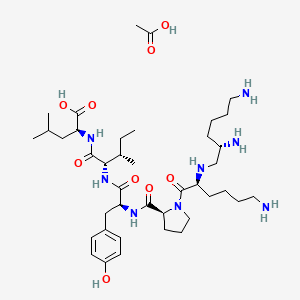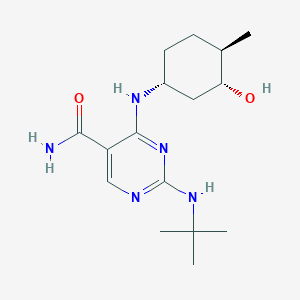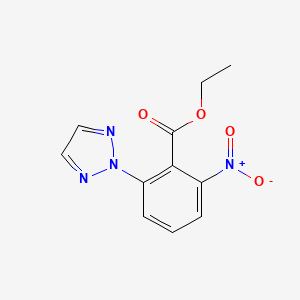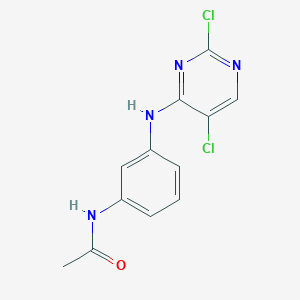
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide
Descripción general
Descripción
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O and its molecular weight is 297.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Interaction Studies : It is used for studying the interactions of p-hydroxycinnamic acid derivatives with bovine serum albumin, which is crucial for understanding biochemical binding mechanisms (Meng et al., 2012).
Synthesis of Other Compounds : This compound is involved in the synthesis of pyrimidines, imidazoles, and purines, contributing to the development of new chemical entities (Keir & Wood, 1976).
Pharmaceutical Research : It shows potential as a selective α3-adrenergic receptor agonist, which can be beneficial for treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Anticonvulsant Activity : Derivatives of this compound exhibit anticonvulsant activity in animal models of epilepsy, particularly in maximal electroshock seizures (Kamiński, Wiklik, & Obniska, 2015).
Antimalarial and Anticancer Properties : It has shown excellent antimalarial activity in mice and primate models and potential anticancer activity (Werbel et al., 1986); (Evren et al., 2019).
Antibacterial and Antifungal Activities : The compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Chaudhari et al., 2020).
Antiviral Research : It has been investigated for its antiviral properties, including inhibition activity against viruses like SARS-CoV-2 (Mary et al., 2022).
Antioxidant Properties : Some derivatives of this compound exhibit considerable antioxidant activity, beneficial for various health applications (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N-[3-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7(19)16-8-3-2-4-9(5-8)17-11-10(13)6-15-12(14)18-11/h2-6H,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDZQBLMKKOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)
![[(2~{R},3~{S},4~{R},5~{R})-5-[6-chloranyl-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-bis(oxidanyl)oxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B8144622.png)
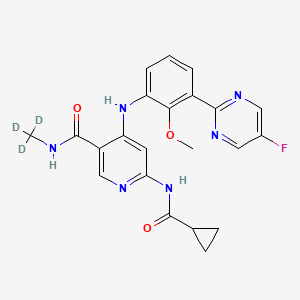
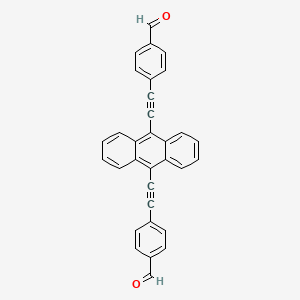
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde](/img/structure/B8144655.png)
![4',5'-Bis(4-aminophenyl)-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8144663.png)
![2,2'-([1,1':4',1''-Terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144674.png)
![2,2'-(5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144682.png)
